N,N'-Ethylenebis(montanamide)
Description
Properties
CAS No. |
68425-95-6 |
|---|---|
Molecular Formula |
C58H116N2O2 |
Molecular Weight |
873.6 g/mol |
IUPAC Name |
N-[2-(octacosanoylamino)ethyl]octacosanamide |
InChI |
InChI=1S/C58H116N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-57(61)59-55-56-60-58(62)54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-56H2,1-2H3,(H,59,61)(H,60,62) |
InChI Key |
LRTGNJNPQZYCSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Contextual Overview of Long Chain Amide Chemistry and Bis Amide Scaffolds
Long-chain fatty amides are a class of organic molecules characterized by a long alkyl chain attached to an amide functional group (-CO-NH-). usf.edu Their structure, featuring a polar amide head and a non-polar hydrocarbon tail, imparts amphiphilic properties, making them valuable in various applications. The amide group itself is a stable and crucial linkage found in nature, most notably as the peptide bond in proteins. cuny.edu In synthetic chemistry, the reaction between a carboxylic acid and an amine forms this robust amide linkage. When a diamine is reacted with a diacid, a polyamide is formed, a principle that underlies the synthesis of important polymers. cuny.edu
Bis-amide scaffolds are molecules containing two amide functional groups within their structure. rsc.org These scaffolds are of significant interest because the two amide groups can engage in directional intermolecular hydrogen bonding, which can lead to the formation of self-assembled supramolecular structures. acs.orgnih.gov This ability to self-assemble is fundamental to their function in creating organized molecular architectures, such as in organogels. acs.org The specific arrangement and spacing of the amide groups within the scaffold dictate the resulting properties. Bis-amide structures are found in numerous industrial and bioactive compounds, where they are used for applications ranging from ion detection to acting as antitumor and antiviral agents. rsc.org
N,N'-Ethylenebis(montanamide) fits within this chemical context as a bis-amide derived from montanic acid, a very long-chain saturated fatty acid (octacosanoic acid), and ethylenediamine (B42938). nih.govmedchemexpress.com Its structure consists of two long C28 alkyl chains linked by an ethylenediamine-bis-amide bridge. This specific architecture gives it properties characteristic of a high-melting-point synthetic wax.
Significance of N,n Ethylenebis Montanamide in Contemporary Chemical Science
The primary significance of N,N'-Ethylenebis(montanamide) in chemical science lies in its application as a multifunctional polymer additive. Its structural relative, N,N'-ethylenebis(stearamide) (EBS), is widely used as a lubricant, release agent, and dispersant in the processing of thermoplastics. wikipedia.orgatamankimya.com Similarly, N,N'-Ethylenebis(montanamide), with its even longer fatty acid chains, functions as a high-performance lubricant and processing aid.
The bis-amide structure is also crucial for its role as a dispersing agent. The fatty amide groups can interact with the surfaces of solid additives, such as pigments and fillers, aiding their uniform distribution within the polymer matrix. atamanchemicals.com This enhanced dispersion can improve the mechanical properties and aesthetic quality of the composite material. atamanchemicals.com
The physical and chemical properties of N,N'-Ethylenebis(montanamide) are central to its function. While specific research data on this particular compound is limited in publicly accessible literature, its properties can be inferred from its chemical structure and comparison with similar bis-amides.
Table 1: Computed Properties of N,N'-Ethylenebis(montanamide)
| Property | Value |
|---|---|
| Molecular Formula | C58H116N2O2 |
| Molecular Weight | 873.6 g/mol |
| IUPAC Name | N-[2-(octacosanoylamino)ethyl]octacosanamide |
| Monoisotopic Mass | 872.90368095 Da |
Data sourced from PubChem CID 54049284. nih.gov
Existing Research Gaps and Future Perspectives for N,n Ethylenebis Montanamide Studies
Development of Novel Synthetic Methodologies
The synthesis of N,N'-Ethylenebis(montanamide) is typically achieved through a direct amidation process. This reaction involves the condensation of two equivalents of montanic acid with one equivalent of ethylenediamine (B42938).
Multi-Step Synthesis Strategies
Reaction Scheme:
2 CH₃(CH₂)₂₆COOH (Montanic Acid) + H₂NCH₂CH₂NH₂ (Ethylenediamine) → CH₃(CH₂)₂₆CONHCH₂CH₂NHCO(CH₂)₂₆CH₃ (N,N'-Ethylenebis(montanamide)) + 2 H₂O
The reaction proceeds via nucleophilic acyl substitution. The nitrogen atom of the amine attacks the carbonyl carbon of the carboxylic acid. This is followed by the elimination of a water molecule to form the amide linkage. research-solution.com Given that ethylenediamine has two primary amine groups, this process occurs at both ends of the diamine.
A more controlled, albeit less common for industrial production, multi-step approach could involve:
Mono-acylation: Reacting ethylenediamine with one equivalent of an activated montanic acid derivative (like an acyl chloride) under controlled conditions to favor the formation of N-(2-aminoethyl)montanamide.
Second Acylation: Subsequent reaction of the mono-acylated intermediate with a second equivalent of the activated montanic acid derivative to form the final bis-amide product.
However, the direct condensation of the fatty acid and diamine is the most straightforward and industrially practiced method. google.com
Optimization of Reaction Parameters and Yield
The optimization of the direct amidation reaction is crucial for maximizing yield and purity. Key parameters include temperature, molar ratio of reactants, and reaction time. nih.gov Drawing from the synthesis of the analogous N,N'-ethylenebis(stearamide), the following parameters can be considered. google.com
| Parameter | Typical Range | Rationale |
| Temperature (°C) | 120 - 180 | To facilitate the molten state of the reactants and drive the dehydration reaction. Higher temperatures can lead to side reactions and color degradation. google.com |
| Molar Ratio (Montanic Acid:Ethylenediamine) | 2 : 0.8 - 1 | A slight excess of the less volatile fatty acid can ensure complete reaction of the diamine. A 2:1 ratio is stoichiometrically ideal. google.com |
| Reaction Time (hours) | 1 - 4 | Sufficient time is required for the reaction to go to completion. Monitoring water removal can indicate reaction progress. google.com |
| Catalyst | Typically none | The reaction is often carried out without a catalyst, relying on thermal energy. However, for some amide syntheses, acid catalysts can be employed. google.com |
The yield of such direct amidation reactions is generally high, often exceeding 90%, as the removal of water drives the equilibrium towards the product.
Scalability Considerations for Research Production
Scaling up the synthesis of N,N'-Ethylenebis(montanamide) from a laboratory to a research production scale involves several considerations:
Heat Management: The reaction is endothermic due to the heat of vaporization of water. Efficient heating and temperature control of the reaction vessel are critical.
Water Removal: Effective removal of water is paramount to drive the reaction to completion. On a larger scale, this may require a reactor equipped with a condenser and a system to collect the water distillate.
Mixing: Ensuring homogenous mixing of the molten reactants is necessary for consistent reaction and to avoid localized overheating.
Product Isolation: After the reaction, the molten product is typically cooled and solidified. The method of cooling (e.g., flaking, prilling) will determine the physical form of the final product. google.com The product is generally a waxy solid that is insoluble in water, making purification by washing straightforward. atamanchemicals.com
Investigation of Chemical Transformations and Derivatization
The chemistry of N,N'-Ethylenebis(montanamide) is dominated by the reactivity of its two secondary amide functional groups. atamanchemicals.comchemcoplus.co.jp
Amide Functional Group Reactivity Studies
The amide groups in N,N'-Ethylenebis(montanamide) are relatively stable and less reactive than other carbonyl derivatives like esters. chemcoplus.co.jp This stability is due to the resonance delocalization of the nitrogen lone pair with the carbonyl group. chemcoplus.co.jp
Key reactions include:
Hydrolysis: Under strong acidic or basic conditions and elevated temperatures, the amide bonds can be hydrolyzed to yield montanic acid and ethylenediamine. justia.com This reaction is generally slow due to the stability of the amide bond. atamanchemicals.com
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl groups to methylene (B1212753) groups, yielding the corresponding diamine, N,N'-bis(octacosyl)ethane-1,2-diamine. justia.com
N-Alkylation and Acylation Reactions
The secondary amide nitrogens in N,N'-Ethylenebis(montanamide) possess a hydrogen atom that can be substituted through alkylation or acylation, though this is less common for this type of molecule which is primarily used for its physical properties. research-solution.com These reactions would typically require strong bases to deprotonate the amide nitrogen, making it sufficiently nucleophilic to react with an electrophile.
N-Alkylation: This would involve the reaction of the bis-amide with an alkylating agent (e.g., an alkyl halide) in the presence of a strong base. The products would be tertiary amides. The N-alkylation of amines with alcohols is a well-established green chemistry route, but applying this to a stable amide would be challenging. atamanchemicals.com
N-Acylation: This involves reacting the bis-amide with an acylating agent (e.g., an acyl chloride or anhydride) to form an N-acylamide or imide derivative. mdpi.comresearchgate.net These reactions are useful for creating more complex structures or for derivatization prior to analysis. research-solution.com
The following table outlines potential derivatization reactions, although specific examples for N,N'-Ethylenebis(montanamide) are not documented in the literature. The information is based on general derivatization techniques for amides. research-solution.comresearchgate.net
| Reaction Type | Reagent Example | Product Type | Purpose |
| N-Alkylation | Methyl Iodide (CH₃I) with a strong base | Tertiary bis-amide | Modification of physical properties |
| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-acetylated bis-amide | Chemical modification, analytical derivatization |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-silylated bis-amide | Increase volatility for Gas Chromatography (GC) analysis chemcoplus.co.jp |
Exploration of Metal Coordination Chemistry
N,N'-Ethylenebis(montanamide) possesses structural features that make it a candidate for investigation in the field of coordination chemistry. The molecule contains multiple donor atoms that can potentially coordinate with metal centers. The primary coordination sites are the two oxygen atoms of the carbonyl groups and the two nitrogen atoms of the amide linkages.
The presence of these four potential donor sites suggests that N,N'-Ethylenebis(montanamide) could function as a tetradentate ligand, capable of binding to a single metal center through multiple atoms, a process known as chelation. atlanticoer-relatlantique.ca Ligands that bind through more than one atom are termed polydentate ligands. atlanticoer-relatlantique.ca The ethylenediamine bridge provides a flexible backbone that can position the two montanamide arms to coordinate with a metal ion, potentially forming stable chelate rings.
The coordination of amide groups to metal ions can occur through either the carbonyl oxygen or the amide nitrogen. nih.gov Oxygen is generally the preferred donor atom due to its higher electronegativity and the localization of lone pair electrons. However, coordination through nitrogen is also possible, often following deprotonation of the N-H group. The specific coordination mode would depend on factors such as the nature of the metal ion, the reaction conditions, and the solvent used.
While extensive research on the metal complexes of N,N'-Ethylenebis(montanamide) is not widely documented, the principles of coordination chemistry suggest its potential to form complexes with various transition metals. atlanticoer-relatlantique.ca The long C27H55 alkyl chains derived from montanic acid are a significant feature of the ligand. These nonpolar chains would impart considerable steric bulk and influence the solubility and physical properties of any resulting metal complexes, likely making them soluble in nonpolar organic solvents and conferring waxy or polymeric characteristics.
| Potential Donor Atom | Location on Molecule | Type of Interaction | Relevant Chemical Group |
|---|---|---|---|
| Oxygen | Carbonyl group (C=O) | Lewis Base Donation | Amide |
| Nitrogen | Amine-derived group (N-H) | Lewis Base Donation | Amide |
Mechanistic Analysis of Synthetic Reactions
The primary and most direct industrial synthesis of N,N'-Ethylenebis(montanamide) involves the condensation reaction between montanic acid and ethylenediamine. atamanchemicals.com This reaction is analogous to the well-established synthesis for other N,N'-ethylenebis(alkanamides), such as N,N'-Ethylenebis(stearamide) (EBS). google.comgoogle.com The reaction proceeds via a two-step mechanism involving initial salt formation followed by dehydration.
Step 1: Salt Formation The first step is a classic acid-base reaction. The basic amino groups (-NH2) of ethylenediamine react with the carboxylic acid groups (-COOH) of two molecules of montanic acid. This reaction is typically performed at moderately elevated temperatures (e.g., 100-120°C) and results in the formation of a diammonium dicarboxylate salt intermediate, ethylene-1,2-diammonium dioctacosanoate. google.com This step is an exothermic process that converts the reactants into a stable, non-volatile salt.
Step 2: Dehydration and Amidation In the second step, the intermediate salt is heated to a significantly higher temperature, generally in the range of 180-200°C. google.com Under these conditions, the salt undergoes thermal dehydration. Two molecules of water are eliminated, leading to the formation of two stable amide bonds. google.com This endothermic step is the key transformation that yields the final product, N,N'-Ethylenebis(montanamide). The reaction is often driven to completion by the removal of water, for instance, by applying a vacuum or using a nitrogen sparge. While the reaction can proceed without a catalyst, catalysts like phosphoric acid or phosphorous acid may be used to increase the reaction rate. google.com
| Step | Reaction Type | Reactants | Intermediate/Product | Typical Conditions |
|---|---|---|---|---|
| 1 | Acid-Base (Salt Formation) | Montanic Acid + Ethylenediamine | Ethylene-1,2-diammonium dioctacosanoate (salt) | 100-120°C google.com |
| 2 | Condensation (Dehydration) | Ethylene-1,2-diammonium dioctacosanoate | N,N'-Ethylenebis(montanamide) + Water | 180-200°C, often under nitrogen google.com |
Spectroscopic Methods for Structural Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org For N,N'-Ethylenebis(montanamide), both ¹H and ¹³C NMR are crucial for confirming its structure. Due to the molecule's symmetry and the presence of long, repeating alkyl chains, the NMR spectra exhibit characteristic patterns.
In ¹H NMR, the chemical shifts are indicative of the electronic environment of the protons. chemistrysteps.com The long montanamide chains, being simple alkanes, will show overlapping signals for the numerous methylene (-CH₂) groups in the upfield region of the spectrum, typically between 1.2-1.4 ppm. The protons on the carbons alpha and beta to the carbonyl group will be slightly downfield. The protons of the ethylene (B1197577) bridge (-NH-CH₂-CH₂-NH-) are expected to appear at a distinct chemical shift, influenced by the adjacent nitrogen atoms. The N-H protons of the amide groups will produce a signal whose position can vary depending on solvent and concentration but is generally found in the downfield region.
¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon (C=O) of the amide group will have a characteristic signal in the highly deshielded region of the spectrum (170-180 ppm). The carbons of the ethylene bridge will appear in the 35-45 ppm range. The long aliphatic chains will show a series of signals in the 20-35 ppm range, with the terminal methyl carbon appearing at approximately 14 ppm.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N'-Ethylenebis(montanamide)
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |
| ¹H | -CH₃ (Terminal) | ~0.9 | Triplet |
| ¹H | -(CH₂)n- (Alkyl Chain) | ~1.2-1.4 | Broad, overlapping multiplet |
| ¹H | -CH₂-C=O | ~2.2 | Triplet |
| ¹H | -NH-CH₂-CH₂-NH- | ~3.4 | Multiplet |
| ¹H | -NH-C=O | ~5.5-8.5 | Broad singlet, position is variable |
| ¹³C | -C H₃ (Terminal) | ~14 | |
| ¹³C | -(C H₂)n- (Alkyl Chain) | ~22-35 | Multiple overlapping signals |
| ¹³C | -C H₂-C=O | ~36 | |
| ¹³C | -NH-C H₂-C H₂-NH- | ~40 | |
| ¹³C | -C =O (Amide) | ~173 |
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and provide a characteristic "fingerprint" for a compound. kurouskilab.comedinst.com
FT-IR Spectroscopy: FT-IR spectroscopy is particularly sensitive to polar functional groups, making it ideal for identifying the amide linkages in N,N'-Ethylenebis(montanamide). Key characteristic absorption bands include:
N-H Stretching: A prominent peak typically observed around 3300 cm⁻¹, characteristic of the secondary amide N-H bond.
C-H Stretching: Asymmetric and symmetric stretching vibrations of the methylene (-CH₂) groups in the long alkyl chains appear just below 3000 cm⁻¹ (approx. 2920 cm⁻¹ and 2850 cm⁻¹). researchgate.net
Amide I (C=O Stretching): A very strong and sharp absorption band around 1640 cm⁻¹ is a definitive indicator of the carbonyl group in the amide functionality.
Amide II (N-H Bending): This band, resulting from a combination of N-H in-plane bending and C-N stretching, appears near 1540 cm⁻¹.
CH₂ Scissoring and Rocking: Vibrations from the long methylene chains are also visible, such as the scissoring mode around 1470 cm⁻¹ and the rocking mode, which can appear as a doublet around 720-730 cm⁻¹ in crystalline samples. researchgate.netacs.org
Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to FT-IR. nih.govhoriba.com For N,N'-Ethylenebis(montanamide), Raman spectra are dominated by features from the long hydrocarbon chains. kurouskilab.com
C-H Stretching: Strong signals are observed in the 2800-3000 cm⁻¹ region.
CH₂ Twisting and Bending: A series of distinct peaks between 1000 cm⁻¹ and 1500 cm⁻¹, including the CH₂ twist at ~1295 cm⁻¹ and CH₂ bend at ~1440 cm⁻¹.
C-C Stretching: Skeletal C-C stretching vibrations appear in the 1060-1130 cm⁻¹ region. Notably, the C=O stretch (Amide I) is often weak in the Raman spectrum of long-chain amides, highlighting the complementarity with FT-IR where this band is very strong. acs.org
Interactive Table 2: Key Vibrational Bands for N,N'-Ethylenebis(montanamide)
| Technique | Wavenumber (cm⁻¹) | Assignment | Intensity (Typical) |
| FT-IR | ~3300 | N-H Stretch | Strong, Broad |
| FT-IR | ~2920, ~2850 | C-H Asymmetric & Symmetric Stretch | Strong |
| FT-IR | ~1640 | C=O Stretch (Amide I) | Very Strong |
| FT-IR | ~1540 | N-H Bend (Amide II) | Strong |
| FT-IR | ~1470 | CH₂ Scissor | Medium |
| FT-IR | ~720 | CH₂ Rock | Medium |
| Raman | ~2880, ~2845 | C-H Stretch | Strong |
| Raman | ~1440 | CH₂ Bend | Strong |
| Raman | ~1295 | CH₂ Twist | Medium |
| Raman | ~1130, ~1060 | C-C Skeletal Stretch | Medium |
High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of N,N'-Ethylenebis(montanamide). Unlike low-resolution mass spectrometry which measures nominal mass, HRMS provides a highly accurate mass measurement, typically to within 5 ppm, allowing for the calculation of a unique elemental formula. bioanalysis-zone.comjeolusa.com
For N,N'-Ethylenebis(montanamide) (C₅₈H₁₁₆N₂O₂), the calculated monoisotopic mass is 872.9037 Da. nih.govuni.lu HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 873.9110 or other adducts like the sodium adduct [M+Na]⁺ at m/z 895.8929. uni.lu The high mass accuracy of the measurement allows for the confident differentiation of the target compound from other molecules that might have the same nominal mass but different elemental compositions. bioanalysis-zone.com Furthermore, fragmentation analysis (MS/MS) can provide structural information by breaking the molecule into smaller, identifiable pieces, such as through cleavage of the amide bonds.
Interactive Table 3: HRMS Data for N,N'-Ethylenebis(montanamide)
| Ion Species | Elemental Formula | Calculated m/z |
| [M] | C₅₈H₁₁₆N₂O₂ | 872.9037 |
| [M+H]⁺ | C₅₈H₁₁₇N₂O₂⁺ | 873.9110 |
| [M+Na]⁺ | C₅₈H₁₁₆N₂O₂Na⁺ | 895.8929 |
| [M+K]⁺ | C₅₈H₁₁₆N₂O₂K⁺ | 911.8669 |
Chromatographic Separation and Purity Assessment
Chromatography is the cornerstone for assessing the purity of N,N'-Ethylenebis(montanamide). These methods separate the main compound from any unreacted starting materials, by-products, or contaminants. Both gas and liquid chromatography can be developed for this purpose.
Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a column. etamu.edu Analyzing a large, high-molecular-weight, and low-volatility compound like N,N'-Ethylenebis(montanamide) presents a challenge. maplaboratory.net Direct GC analysis requires high temperatures, which can risk thermal degradation of the amide.
A robust GC method would involve:
High-Temperature Column: A thermally stable capillary column, such as one with a phenyl- or carborane-based stationary phase, is necessary to withstand the required temperatures.
Temperature Programming: A carefully optimized temperature program is essential, starting at a high enough temperature to ensure elution and ramping up to a high final temperature (e.g., up to 380-400°C) to elute the heavy amide. google.com
Derivatization: To improve volatility and thermal stability, derivatization is often employed for amides. research-solution.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can convert the N-H groups to N-Si(CH₃)₃ groups, making the molecule more amenable to GC analysis at lower temperatures. sigmaaldrich.com The method would typically use a flame ionization detector (FID) for quantitation or a mass spectrometer (GC-MS) for definitive peak identification. scribd.com
Interactive Table 4: Exemplar GC Method Parameters for N,N'-Ethylenebis(montanamide) Analysis
| Parameter | Condition |
| Instrument | Gas Chromatograph with FID or MS |
| Column | High-temperature capillary column (e.g., 30m x 0.25mm ID, 0.25µm film) |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Inlet Temperature | 350°C |
| Oven Program | Initial 150°C, ramp at 20°C/min to 380°C, hold for 10 min |
| Detector Temp | 380°C (FID) or MS Transfer Line at 350°C |
| Injection | 1 µL, splitless or split injection |
| Note | Derivatization may be required for optimal performance. |
Liquid Chromatography (LC) is often more suitable for the analysis of large, non-volatile, or thermally sensitive molecules. lcms.cz For N,N'-Ethylenebis(montanamide), both normal-phase and reversed-phase LC methods can be developed.
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a common approach for purity assessment.
Column: A C18 or C8 stationary phase provides a non-polar surface that interacts with the long alkyl chains of the molecule.
Mobile Phase: Due to the compound's highly non-polar nature, a strong, non-aqueous mobile phase is typically required. A gradient elution starting with a mixture like methanol/acetonitrile and ramping to a stronger solvent like isopropanol (B130326) or dichloromethane (B109758) would be effective.
Detection: N,N'-Ethylenebis(montanamide) lacks a strong UV chromophore, making standard UV detection challenging. Therefore, a universal detector that does not rely on chromophores is preferred. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is well-suited for this analysis. nih.gov Alternatively, coupling the LC system to a mass spectrometer (LC-MS) provides both high sensitivity and mass confirmation for peak identification. nih.govresearchgate.net
This LC method can effectively separate the target bis-amide from related impurities, such as the corresponding single-chain amide (from incomplete reaction) or residual montanic acid.
Interactive Table 5: Exemplar LC Method Parameters for Purity Assessment
| Parameter | Condition |
| Instrument | HPLC or UHPLC with ELSD, CAD, or MS detector |
| Column | C18 (e.g., 150mm x 4.6mm, 5µm) |
| Mobile Phase A | Methanol/Acetonitrile (50:50) |
| Mobile Phase B | Isopropanol/Dichloromethane (50:50) |
| Gradient | 100% A to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40-50°C |
| Detector | ELSD (Nebulizer Temp: 40°C, Evap. Temp: 60°C, Gas Flow: 1.5 SLM) |
Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-MS/MS)
Hyphenated techniques are powerful analytical tools that couple a separation method with a spectroscopic detection method, providing the capability to analyze individual components of a mixture. nih.gov For a compound like N,N'-Ethylenebis(montanamide), which has a high molecular weight (873.6 g/mol ) and long aliphatic chains, these methods are indispensable for unambiguous identification and structural confirmation. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. However, the direct analysis of N,N'-Ethylenebis(montanamide) by GC-MS is challenging due to its very low volatility. Compounds analyzed by GC must be thermally stable and volatile enough to be carried through the column by the carrier gas. jfda-online.com The high molecular weight and strong intermolecular forces in N,N'-Ethylenebis(montanamide) prevent it from being easily vaporized without thermal decomposition. Therefore, chemical derivatization to create a more volatile derivative would be a necessary prerequisite for any GC-MS analysis. jfda-online.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-mass spectrometry is the premier hyphenated technique for the analysis of large, non-volatile molecules like N,N'-Ethylenebis(montanamide). The compound is first dissolved in a suitable solvent and separated from other components on a liquid chromatography column, typically using reversed-phase HPLC. ca.gov Following separation, the analyte is ionized and introduced into the mass spectrometer for detection.
LC-MS/MS adds another layer of specificity and structural insight. sciex.com In this technique, a specific ion from the initial mass spectrum (the precursor ion) is selected and subjected to fragmentation in a collision cell. The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer. ca.gov This process creates a unique fragmentation pattern that serves as a structural fingerprint, allowing for highly confident identification of the compound. sciex.comthermofisher.com For N,N'-Ethylenebis(montanamide), electrospray ionization (ESI) would be a suitable method to generate the precursor molecular ion, such as [M+H]⁺ or [M+Na]⁺, with minimal fragmentation in the source. nih.gov
Predicted mass spectrometry data, such as collision cross-section (CCS) values, can aid in the identification of N,N'-Ethylenebis(montanamide). CCS is a measure of the ion's size and shape in the gas phase and is a valuable parameter in ion mobility-mass spectrometry, providing an additional dimension of separation and confirmation.
Table 1: Predicted Collision Cross Section (CCS) Data for N,N'-Ethylenebis(montanamide) Adducts This interactive table provides predicted CCS values for various adducts of N,N'-Ethylenebis(montanamide), which are crucial for its identification using ion mobility-mass spectrometry.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 873.91098 | 338.3 |
| [M+Na]⁺ | 895.89292 | 343.0 |
| [M-H]⁻ | 871.89642 | 317.2 |
| [M+NH₄]⁺ | 890.93752 | 336.3 |
| [M+K]⁺ | 911.86686 | 351.3 |
Data sourced from computational predictions. uni.lu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an experimental science that provides the most definitive information about the atomic and molecular structure of a crystalline solid. wikipedia.org This technique is the gold standard for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, revealing how molecules pack together in the solid state. anton-paar.comlibretexts.org
The fundamental principle involves directing a beam of X-rays onto a single, high-quality crystal of the substance. The ordered arrangement of atoms within the crystal lattice causes the X-rays to diffract into a specific pattern of spots. anton-paar.com By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the positions of the individual atoms are inferred. wikipedia.org
The process involves several key steps:
Crystal Growth: A single crystal of sufficient size and quality must be grown. This can be a challenging step, particularly for large and flexible molecules. nih.gov The PubChem database notes that for N,N'-Ethylenebis(montanamide), conformer generation is disallowed due to its high number of atoms and flexibility, suggesting that obtaining a suitable crystal could be difficult. nih.gov
Data Collection: The crystal is mounted on a goniometer and rotated in an X-ray beam, and the diffraction data are collected on a detector. libretexts.org
Structure Solution and Refinement: Complex mathematical algorithms are used to analyze the diffraction pattern and generate an initial structural model. This model is then refined to best fit the experimental data. researchgate.net
While X-ray crystallography is a powerful tool, a search of available scientific literature and crystallographic databases did not yield a solved crystal structure for N,N'-Ethylenebis(montanamide). Should a structure be determined, it would provide invaluable data on its solid-state conformation, molecular packing, and intermolecular interactions. The table below outlines the typical parameters that would be determined from such an analysis.
Table 2: Typical Parameters from Single-Crystal X-ray Diffraction Analysis This table lists the standard crystallographic data that would be obtained from a successful X-ray analysis of N,N'-Ethylenebis(montanamide). Currently, specific experimental data is not publicly available.
| Parameter | Description | Value for N,N'-Ethylenebis(montanamide) |
|---|---|---|
| Crystal System | The symmetry classification of the crystal lattice. | Data not available |
| Space Group | The specific symmetry group of the crystal. | Data not available |
| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes in angstroms (Å). | Data not available |
| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees (°). | Data not available |
| Volume (V) | The volume of the unit cell in cubic angstroms (ų). | Data not available |
| Z | The number of molecules per unit cell. | Data not available |
Iv. Theoretical and Computational Chemistry Approaches to N,n Ethylenebis Montanamide
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is widely used to calculate the optimized geometry, electronic properties, and vibrational frequencies of molecules, providing a balance between accuracy and computational cost. researchgate.net For a large molecule like N,N'-Ethylenebis(montanamide), DFT can elucidate the intrinsic properties arising from its unique structure, which consists of two long fatty acid amide chains linked by an ethylene (B1197577) bridge.
An analysis of the electronic structure of N,N'-Ethylenebis(montanamide) using DFT would begin with the optimization of its molecular geometry to find the lowest energy arrangement of its atoms. From this optimized structure, a wealth of information can be derived. Key insights include the distribution of electron density, the nature of chemical bonds, and the characteristics of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The analysis would focus on the amide linkages (-CONH-), which are the most polar and reactive parts of the molecule. Calculations would provide precise bond lengths, bond angles, and dihedral angles, defining the local geometry. The electron density distribution would highlight the partial negative charge on the oxygen atoms and the partial positive charge on the amide hydrogens, confirming the potential for strong hydrogen bonding. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net
Table 1: Illustrative DFT-Calculated Structural Parameters for the Amide Linkage in N,N'-Ethylenebis(montanamide) This table presents hypothetical data that would be expected from a DFT calculation at the B3LYP/6-31G(d,p) level of theory.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.23 Å |
| Bond Length | C-N | 1.35 Å |
| Bond Length | N-H | 1.01 Å |
| Bond Angle | O=C-N | 124.5° |
| Bond Angle | C-N-H | 120.5° |
| Dihedral Angle | H-N-C=O | 180.0° (trans) |
Table 2: Illustrative Frontier Molecular Orbital Energies for N,N'-Ethylenebis(montanamide) This table presents hypothetical data derived from a DFT calculation.
| Molecular Orbital | Energy (eV) | Implication |
| HOMO | -6.8 eV | Represents the ability to donate an electron. Localized mainly on the amide groups. |
| LUMO | 1.5 eV | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | 8.3 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
Conformational Landscape Exploration
The significant flexibility of N,N'-Ethylenebis(montanamide), stemming from its two long n-alkane chains and several rotatable single bonds, results in a complex conformational landscape. pnnl.gov Theoretical studies are essential to identify the stable conformers and understand their relative energies. pnnl.govchemrxiv.org Computational methods can perform a systematic search of the potential energy surface by rotating key dihedral angles to locate various low-energy minima.
For N,N'-Ethylenebis(montanamide), the most stable conformer is expected to feature the long octacosanamide chains in a fully extended, all-trans (anti) configuration to minimize steric hindrance. The orientation around the central ethylene bridge and the amide bonds would also be critical. Different levels of theory, from semi-empirical methods to more accurate DFT and Møller-Plesset approaches, can be used to compare the relative energies of these structures. pnnl.gov Understanding the energy differences between extended and potentially folded or bent conformers is crucial for explaining the molecule's packing behavior in the solid state and its rheological properties in melts.
Table 3: Hypothetical Relative Energies of Key Conformers of N,N'-Ethylenebis(montanamide) This table illustrates the kind of data a conformational analysis would yield, showing the energy penalty for non-ideal geometries.
| Conformation Description | Dihedral Angle State | Relative Energy (kcal/mol) |
| Fully Extended | All-trans (anti) arrangement in alkyl chains and ethylene bridge. | 0.0 (Reference) |
| Gauche at Ethylene Bridge | A gauche turn in the central N-C-C-N backbone. | +0.9 |
| Gauche in Alkyl Chain | A single gauche turn near the amide group. | +0.6 |
| Folded Structure | Multiple gauche turns leading to a hairpin-like structure. | +3.5 |
Prediction of Spectroscopic Signatures
Quantum chemical calculations are a powerful tool for predicting and interpreting various types of molecular spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR). mdpi.com By computing the harmonic vibrational frequencies, one can predict the positions of absorption bands in an IR spectrum. mdpi.com These calculated frequencies can be scaled to better match experimental data, aiding in the assignment of specific spectral peaks to the vibrations of particular functional groups, such as the C=O and N-H stretching modes of the amide groups. mdpi.com
Similarly, NMR chemical shifts can be calculated by determining the magnetic shielding tensor for each nucleus. nih.gov These theoretical predictions are invaluable for interpreting complex experimental NMR spectra, helping to assign signals to specific atoms within the large N,N'-Ethylenebis(montanamide) molecule and confirming its structure. Time-dependent DFT (TD-DFT) can further be used to predict electronic excitation energies, which correspond to UV-Vis absorption spectra. nih.gov
Table 4: Illustrative Predicted Vibrational Frequencies for N,N'-Ethylenebis(montanamide) This table shows hypothetical IR frequencies calculated with DFT, which can be correlated with experimental spectra.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| N-H Stretch | Amide | 3350 | 3300 - 3500 |
| C-H Stretch | Alkyl Chain (CH₂) | 2920, 2850 | 2925, 2855 |
| C=O Stretch (Amide I) | Amide | 1655 | 1630 - 1680 |
| N-H Bend (Amide II) | Amide | 1550 | 1510 - 1570 |
Molecular Simulation Studies
While quantum chemistry focuses on the detailed electronic properties of one or a few molecules, molecular simulation techniques like Molecular Dynamics (MD) and Monte Carlo (MC) are used to study the collective behavior of thousands or millions of molecules. These methods are essential for bridging the gap between the molecular and macroscopic scales, allowing for the investigation of condensed-phase properties, intermolecular interactions, and self-assembly processes relevant to N,N'-Ethylenebis(montanamide).
Molecular Dynamics (MD) is a simulation technique that computes the trajectory of atoms and molecules over time by solving Newton's equations of motion. k-state.edu An MD simulation of N,N'-Ethylenebis(montanamide) would model a collection of these molecules in a simulation box, representing a liquid melt or an amorphous solid. The interactions between molecules are described by a force field, which is a set of parameters that define the potential energy of the system. nih.gov
MD simulations would provide a detailed picture of the intermolecular interactions that govern the bulk properties of the material. The primary interactions are the strong hydrogen bonds formed between the N-H donor and C=O acceptor of the amide groups on neighboring molecules. researchgate.net Additionally, the long, nonpolar montanamide chains would interact through weaker van der Waals forces, leading to significant chain entanglement and alignment. By analyzing the simulation trajectories, one can calculate structural properties like the radial distribution function, which describes the local packing of molecules, and dynamic properties like diffusion coefficients.
Table 5: Key Intermolecular Interactions in N,N'-Ethylenebis(montanamide) Systems Modeled by MD This table outlines the types of non-bonded interactions that would be parameterized in a molecular dynamics force field.
| Interaction Type | Participating Groups | Relative Strength | Importance for Bulk Structure |
| Hydrogen Bonding | Amide N-H and Amide C=O | Strong | Governs local ordering and creates a network that increases melting point and viscosity. |
| Van der Waals | Alkyl Chains (CH₂) | Weak (but cumulative) | Drives chain packing and alignment, contributing to the waxy nature of the material. |
| Dipole-Dipole | Amide Groups | Moderate | Contributes to the cohesion between the polar sections of the molecules. |
Monte Carlo Simulations for Aggregation Phenomena
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. arxiv.org In the context of molecular simulation, MC methods are particularly well-suited for studying equilibrium properties and phase behavior, such as the aggregation of molecules into larger structures. nih.govnih.gov
An MC simulation could be used to model the self-assembly and aggregation of N,N'-Ethylenebis(montanamide) molecules. Starting from a random distribution of molecules (representing a dilute solution or a high-temperature melt), the simulation would proceed by attempting random moves (translations, rotations) of the molecules. Moves that lead to a lower energy state, such as the formation of favorable hydrogen bonds or the alignment of alkyl chains, are accepted, gradually leading the system toward an equilibrium configuration. nih.gov Such simulations could predict how these molecules aggregate to form lamellar, fibrillar, or other complex structures, which are fundamental to their function as waxes and processing aids. The simulations could reveal the critical concentration and temperature conditions required for the onset of aggregation.
Table 6: Parameters and Potential Outcomes of a Hypothetical MC Simulation of Aggregation This table outlines the setup and expected results from a Monte Carlo simulation studying the self-assembly of N,N'-Ethylenebis(montanamide).
| Simulation Parameter | Description | Expected Outcome/Analysis |
| Temperature | System temperature (K) | Determines the balance between enthalpic (bonding) and entropic (disorder) contributions. |
| Concentration | Number of molecules per unit volume | Influences the probability of intermolecular encounters and the final aggregate morphology. |
| Interaction Potentials | Simplified functions representing hydrogen bonding and van der Waals forces. | The driving forces for the aggregation process. |
| Analyzed Property | Insight Provided | |
| Cluster Size Distribution | The number of aggregates of a given size. | Shows the extent of aggregation and whether it is a continuous or nucleated process. |
| Radius of Gyration | A measure of the compactness of the aggregates. | Characterizes the shape of the resulting molecular assemblies (e.g., spherical vs. elongated). |
Computational Prediction of Reactivity and Stability
The reactivity and stability of N,N'-Ethylenebis(montanamide) can be effectively investigated using a variety of computational chemistry methods. These theoretical approaches provide valuable insights into the molecule's electronic structure, bond strengths, and potential reaction pathways, complementing experimental studies. Quantum chemical calculations, for instance, are instrumental in determining the fundamental properties that govern the compound's behavior at a molecular level.
Computational models are employed to predict the energetic and geometric properties of N,N'-Ethylenebis(montanamide). Methods such as Density Functional Theory (DFT) are commonly used to calculate molecular orbitals, electrostatic potential surfaces, and vibrational frequencies. These calculations help in identifying the most reactive sites within the molecule. For example, the nitrogen and oxygen atoms of the amide groups are expected to be regions of high electron density and thus potential sites for electrophilic attack. Conversely, the long montanamide hydrocarbon chains are largely non-polar and less reactive.
The stability of N,N'-Ethylenebis(montanamide) is often assessed by calculating its bond dissociation energies (BDEs). BDE is the enthalpy change that occurs upon the homolytic cleavage of a bond in the gas phase. wikipedia.org Higher BDE values indicate stronger bonds and greater molecular stability. For a large molecule like N,N'-Ethylenebis(montanamide), computational methods can estimate the BDE for various bonds, identifying the weakest links that are most likely to break under thermal or photochemical stress.
The following tables present hypothetical data from computational studies on N,N'-Ethylenebis(montanamide) to illustrate the type of information that can be obtained. These values are representative and intended for illustrative purposes.
Table 1: Predicted Bond Dissociation Energies (BDEs) for Selected Bonds in N,N'-Ethylenebis(montanamide) at 298 K
| Bond | Bond Type | Predicted BDE (kJ/mol) |
| C-H (in montanamide chain) | Primary C-H | 420 |
| C-H (alpha to carbonyl) | Secondary C-H | 405 |
| C-C (in montanamide chain) | C-C | 370 |
| C-N (amide) | Amide C-N | 490 |
| N-H (amide) | Amide N-H | 440 |
| C=O (amide) | Carbonyl C=O | 730 |
| C-C (ethylene bridge) | C-C | 365 |
Note: These values are hypothetical and representative of typical bond energies for similar functional groups.
Table 2: Calculated Reaction Enthalpies for Hypothetical Reactions of N,N'-Ethylenebis(montanamide)
| Reaction | Reaction Type | Calculated Enthalpy (kJ/mol) | Predicted Reactivity |
| Hydrolysis of amide bond | Nucleophilic acyl substitution | -15 | Thermodynamically favorable |
| Hydrogen abstraction from montanamide chain | Radical reaction | +25 | Thermodynamically unfavorable |
| Oxidation at the ethylene bridge | Oxidation | -120 | Thermodynamically favorable |
Note: These values are hypothetical and intended to illustrate the application of computational chemistry in predicting reactivity.
Insufficient Information to Generate Article on N,N'-Ethylenebis(montanamide)
Despite a comprehensive search for scientific literature and technical data, there is a significant lack of specific research findings and detailed data pertaining exclusively to the chemical compound N,N'-Ethylenebis(montanamide). While general information exists for the broader class of N,N'-ethylenebis(amides), such as those derived from stearic or oleic acid, specific studies on the montanamide derivative are not sufficiently available in the public domain to construct a scientifically rigorous article according to the provided outline.
The exploration of N,N'-Ethylenebis(montanamide) in materials science and engineering, as requested, requires specific data on its performance as a nucleating agent, its precise impact on polymer crystallization behavior, and its role in enhancing polymer compatibility and dispersion in composites. Furthermore, detailed studies on its tribological and rheological modulation, including mechanisms of lubrication and influence on polymer melt flow properties, are not available.
General roles of similar bis-amide compounds in polymers are known. For instance, N,N'-ethylenebis(stearamide) (EBS) is widely recognized as a multifunctional additive, acting as a nucleating agent in polymers like polyolefins and polyamides, and as a lubricant and dispersing aid. However, the direct substitution of this information for N,N'-Ethylenebis(montanamide) would be scientifically inaccurate, as the difference in the alkyl chain length (montanic acid has a longer carbon chain than stearic acid) would significantly influence its physical and chemical properties and, consequently, its behavior in a polymer matrix.
V. Exploration of N,n Ethylenebis Montanamide in Materials Science and Engineering
Surface Science and Interfacial Chemistry Research
Information is available for a structurally similar compound, N,N'-Ethylenebis(stearamide) (EBS), which is widely recognized for its role as a lubricant, dispersing agent, and mold release agent in polymer processing. atamanchemicals.comatamanchemicals.comatamanchemicals.comatamankimya.com These applications inherently involve the modification of surface and interfacial properties. For instance, EBS is known to migrate to the surface of polymers, reducing friction and preventing adhesion. atamanchemicals.comatamanchemicals.com It also aids in the dispersion of fillers within a polymer matrix by improving the interfacial compatibility between the different materials. researchgate.net
The functional properties of EBS are attributed to its molecular structure, which consists of a polar bis-amide core and long, non-polar fatty acid chains. This amphiphilic nature allows it to orient at interfaces, reducing interfacial tension and modifying surface energy. Research on EBS has indicated that its amide groups can interact with the surfaces of various nanoparticles, facilitating their dispersion. atamanchemicals.com
However, it is crucial to note that despite the structural similarities, the specific properties of N,N'-Ethylenebis(montanamide) could differ due to the longer carbon chains of montanic acid. Without direct experimental investigation, it is not scientifically rigorous to extrapolate the specific surface tension values, contact angles, or adhesion force measurements from EBS to N,N'-Ethylenebis(montanamide).
Computed data for N,N'-Ethylenebis(montanamide) is available, such as the topological polar surface area, which is calculated to be 58.2 Ų. nih.gov This value provides a theoretical measure of the surface area occupied by polar atoms, which can be an indicator of a molecule's potential for intermolecular interactions. However, this is a computed property and not a result of experimental surface science research.
Vi. Broader Research Directions and Comparative Analysis for N,n Ethylenebis Montanamide
Comparative Studies with Related Ethylenebis(amides)
Structural analogues of N,N'-Ethylenebis(montanamide) are primarily other bis-amides derived from different fatty acids. The length and degree of saturation of these fatty acid chains are key determinants of their physical properties, such as melting point, solubility, and lubricating efficiency.
N,N'-Ethylenebis(stearamide) (EBS) is one of the most widely studied and commercially significant structural analogues. atamanchemicals.com Derived from stearic acid, a saturated C18 fatty acid, EBS is a hard, brittle, high-melting-point wax. atamanchemicals.comguidechem.com It is extensively used as an internal and external lubricant, a release agent, and a dispersing agent in the processing of a wide range of thermoplastic and thermosetting plastics, including ABS, PVC, and polyolefins. atamanchemicals.comguidechem.com Its functions include improving melt flow, reducing friction, preventing adhesion to molds, and ensuring uniform distribution of pigments and fillers. atamanchemicals.comatamankimya.com Research has also explored its role in modifying the crystallization behavior of polymers and its use in nanocomposites to improve filler dispersion. researchgate.net
N,N'-Ethylenebis(linoleic amide) is derived from linoleic acid, a polyunsaturated C18 fatty acid. The presence of double bonds in the alkyl chains results in a lower melting point and different conformational flexibility compared to its saturated counterparts. While not as extensively used in polymer processing as EBS, its properties are of interest in research contexts where the degree of unsaturation can influence interfacial properties and reactivity.
The primary differences between these analogues stem from the nature of their fatty acid chains. The long, saturated alkyl chains of montanamide and stearamide lead to higher melting points and greater thermal stability, making them suitable for high-temperature polymer processing. The unsaturation in the linoleic amide analogue introduces kinks in the chains, which can disrupt crystalline packing and alter its physical properties.
Table 1: Comparative Properties of Structural Analogues
| Property | N,N'-Ethylenebis(montanamide) | N,N'-Ethylenebis(stearamide) | N,N'-Ethylenebis(linoleic amide) |
|---|---|---|---|
| Molecular Formula | C58H116N2O2 nih.gov | C38H76N2O2 atamanchemicals.com | C38H68N2O2 nih.gov |
| Molecular Weight | 873.6 g/mol nih.gov | ~593 g/mol | 585.0 g/mol nih.gov |
| Fatty Acid Source | Montanic Acid (C28) | Stearic Acid (C18, saturated) atamanchemicals.com | Linoleic Acid (C18, polyunsaturated) nih.gov |
| Typical Appearance | White to light yellow powder or granules | White powder, beads, or granules atamanchemicals.com | Not widely commercialized |
| Melting Point | High | High (approx. 141-146°C) guidechem.com | Lower than saturated analogues |
| Primary Function | Lubricant, processing aid | Internal/external lubricant, release agent, dispersant atamanchemicals.comchemicalbook.com | Research chemical |
| Key Applications | Plastics processing | Plastics, rubber, coatings, inks, asphalt (B605645) modification atamanchemicals.comguidechem.com | Limited industrial use, research nih.gov |
Functional analogues possess the same core ethylenebis(amide) structure but are modified with reactive groups for specific biochemical or chemical applications. These compounds are not used for their bulk physical properties but for their ability to participate in specific chemical reactions.
N,N'-Ethylenebis(iodoacetamide) (EBI) serves as a prime example of a functional analogue. It is a homobifunctional, sulfhydryl-reactive crosslinking agent. scbt.comscbt.com The iodoacetamide (B48618) groups are highly reactive towards the sulfhydryl (thiol) groups found in the cysteine residues of proteins. mybiosource.com This reactivity allows EBI to be used as a molecular probe to study protein structure and function. nih.gov
The research implications of EBI are significant in biochemistry and cell biology. For instance, it has been used to probe the structure of tubulin, a key protein in the cytoskeleton. nih.gov By crosslinking specific sulfhydryl groups within the tubulin molecule, researchers can investigate the spatial arrangement of these groups and how they change in response to the binding of other molecules, such as anti-cancer drugs. nih.gov This type of application is fundamentally different from the role of N,N'-Ethylenebis(montanamide) as a processing aid. While the montanamide derivative functions by physically altering the flow and surface properties of bulk materials, the iodoacetamide analogue functions at a molecular level by forming specific covalent bonds. greenchemintl.com This contrast highlights the versatility of the ethylenebis(amide) scaffold, which can be adapted for vastly different scientific and industrial purposes by changing the terminal functional groups.
Methodological Advancements in N,N'-Ethylenebis(montanamide) Research
The evolution of research on N,N'-Ethylenebis(montanamide) and its analogues has been significantly influenced by advancements in analytical techniques. Early studies often focused on the bulk properties, such as melting point and lubricity. However, modern research employs more sophisticated methods to understand its effects at a micro- and nanoscale, particularly within polymer composites.
Key methodological advancements include:
Microscopy and Spectroscopy: Techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are used to visualize the dispersion of the amide within a polymer matrix and its influence on the morphology of nanocomposites. researchgate.net These methods provide direct evidence of how the additive affects the arrangement of fillers, such as nanoclays, on a microscopic level. researchgate.net
X-ray Diffraction (XRD): XRD is crucial for studying the crystalline structure of both the amide itself and the polymer matrix it is blended with. It is used to assess the degree of exfoliation of layered silicates in nanocomposites, a process that can be facilitated by additives like N,N'-Ethylenebis(stearamide). researchgate.net
Thermal Analysis: Dynamic Mechanical Thermal Analysis (DMTA) and Differential Scanning Calorimetry (DSC) are employed to investigate the effects of the amide on the thermal properties of materials. researchgate.net These techniques can reveal changes in glass transition temperature, crystallization behavior, and storage modulus, providing insights into the material's mechanical performance at different temperatures. researchgate.net
Rheological Analysis: Advanced rheometers are used to precisely measure the flow properties (viscosity) of polymer melts containing N,N'-Ethylenebis(montanamide). This data is critical for optimizing processing conditions and understanding the lubricating mechanism at a fundamental level.
These advanced methods have enabled a shift in research from simply using the compound as a processing aid to engineering its function to achieve specific material properties, such as enhanced mechanical strength and improved thermal stability in polymer nanocomposites. researchgate.net
Future Outlook and Emerging Research Frontiers
The future of research on N,N'-Ethylenebis(montanamide) is likely to expand beyond its traditional applications in polymer processing. Several emerging frontiers are poised for exploration:
High-Performance Composites: As a long-chain aliphatic bis-amide, N,N'-Ethylenebis(montanamide) has potential as a dispersing agent and compatibilizer in advanced composites, particularly those involving non-polar polymer matrices and inorganic nanofillers. Research may focus on tailoring its structure to achieve optimal interfacial adhesion and stress transfer in these high-strength, lightweight materials.
Bio-based and Sustainable Polymers: With the increasing demand for sustainable materials, future studies could investigate the compatibility and performance of N,N'-Ethylenebis(montanamide) in bio-based polymers like polylactic acid (PLA). Its role as a nucleating agent or processing aid could be critical in improving the properties and processability of these environmentally friendly plastics.
Advanced Lubrication Systems: There is potential for exploring its use in more demanding lubrication applications, possibly in combination with other additives to create synergistic effects. This could include applications in metalworking fluids or specialized greases where thermal stability is paramount.
Functional Surface Coatings: The waxy nature and hydrophobicity of N,N'-Ethylenebis(montanamide) could be leveraged in the development of functional coatings. Research into its use for creating water-repellent, anti-corrosion, or low-friction surfaces represents a promising avenue. Adding it to asphalt, for example, can reduce viscosity and improve water and weather resistance. guidechem.com
Q & A
Q. What characterization techniques are essential for confirming the structural integrity of N,N'-Ethylenebis(montanamide)?
- Methodological Answer : Structural confirmation requires Fourier-transform infrared spectroscopy (FTIR) to identify amide C=O and N-H stretches (~1650 cm⁻¹ and ~3300 cm⁻¹, respectively). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves ethylene and alkyl chain configurations. X-ray crystallography provides precise molecular geometry, while elemental analysis validates stoichiometry. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and phase transitions .
Q. What safety precautions are critical when handling N,N'-Ethylenebis(montanamide) in laboratory settings?
- Methodological Answer : Use nitrile gloves , goggles , and lab coats to prevent skin/eye contact. Conduct experiments in a fume hood to avoid inhalation. Segregate waste in labeled containers for disposal via certified hazardous waste services. Adhere to Material Safety Data Sheets (MSDS) for spill management and emergency protocols .
Advanced Research Questions
Q. How does the incorporation of N,N'-Ethylenebis(montanamide) influence the crystallinity and optical properties of biodegradable polymers?
- Methodological Answer : As a nucleating agent , it reduces spherulite size in polymers like poly(lactic acid) (PLA), enhancing transparency. Optimize concentrations (0.5–1.0 wt%) via polarized optical microscopy and wide-angle X-ray scattering (WAXS) . Haze values <10% are achievable by balancing nucleation density and crystal growth rates. UV-Vis spectroscopy quantifies transparency improvements .
Q. What methodological considerations are vital for optimizing N,N'-Ethylenebis(montanamide)'s efficiency in solvent extraction of heavy metal ions?
- Methodological Answer : Adjust pH to match the ligand’s pKa (e.g., pH 5–7 for carboxylate coordination). Use chloroform for high partition coefficients. Determine optimal ligand-to-metal ratios via batch extraction studies. Analyze extracted ions with inductively coupled plasma mass spectrometry (ICP-MS) . Control ionic strength with buffers (e.g., acetate) to suppress competing ions .
Q. How should researchers address discrepancies in reported distribution coefficients for metal ions extracted using N,N'-Ethylenebis(montanamide) derivatives?
- Methodological Answer : Standardize experimental conditions (temperature: 25±1°C, ionic strength: 0.1 M NaCl). Use ANOVA to isolate variables (e.g., pH, solvent polarity). Validate stoichiometry via Job’s method or mole-ratio plots . Compare results with structurally similar ligands (e.g., salen derivatives) to contextualize binding trends .
Q. What electrochemical methods utilize N,N'-Ethylenebis(montanamide) derivatives for sensor development?
- Methodological Answer : Carbon-paste electrodes modified with vanadium-Schiff base complexes enable voltammetric detection of pharmaceuticals (e.g., dipyrone). Optimize scan rates (e.g., 50–100 mV/s) and supporting electrolyte pH (e.g., phosphate buffer, pH 7.0) using cyclic voltammetry (CV) . Calibrate sensitivity via differential pulse voltammetry (DPV) with detection limits ≤1 µM .
Q. What advanced spectroscopic techniques elucidate the magnetic properties of transition metal complexes with N,N'-Ethylenebis(montanamide) ligands?
- Methodological Answer : AC magnetic susceptibility (0.1–1000 Hz) identifies slow relaxation in Cu-Gd complexes, suggesting single-molecule magnet behavior. EPR spectroscopy (X-band, 9.5 GHz) quantifies zero-field splitting parameters. Fit magnetic data to the Heisenberg-Dirac-van Vleck model to estimate exchange coupling constants (J) .
Q. How is the environmental persistence and bioaccumulation potential of N,N'-Ethylenebis(montanamide) derivatives assessed?
- Methodological Answer : Perform OECD 301 biodegradation tests (28 days, 25°C) to measure biochemical oxygen demand (BOD). Estimate bioaccumulation factors (BCF) using log Kow values and QSAR models . For example, BCF <10 (log Kow ~9.8) indicates low bioaccumulation. Soil mobility is predicted via Koc values (e.g., 8×10⁵) using molecular connectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
